5-Butyldecan-5-ol

thermophysical properties distillation cut points solvent selection

5-Butyldecan-5-ol (5-butyl-5-decanol) is a branched, secondary aliphatic alcohol of the trialkylcarbinol class, characterized by a central carbon atom bearing two n‑butyl groups and one n‑pentyl group. Its molecular formula is C₁₄H₃₀O and its molecular weight is 214.39 g mol⁻¹.

Molecular Formula C14H30O
Molecular Weight 214.39 g/mol
CAS No. 5340-34-1
Cat. No. B15487460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyldecan-5-ol
CAS5340-34-1
Molecular FormulaC14H30O
Molecular Weight214.39 g/mol
Structural Identifiers
SMILESCCCCCC(CCCC)(CCCC)O
InChIInChI=1S/C14H30O/c1-4-7-10-13-14(15,11-8-5-2)12-9-6-3/h15H,4-13H2,1-3H3
InChIKeySSKIGFOKIDZBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyldecan-5-ol (CAS 5340-34-1) – Chemical Identity and Procurement Baseline


5-Butyldecan-5-ol (5-butyl-5-decanol) is a branched, secondary aliphatic alcohol of the trialkylcarbinol class, characterized by a central carbon atom bearing two n‑butyl groups and one n‑pentyl group . Its molecular formula is C₁₄H₃₀O and its molecular weight is 214.39 g mol⁻¹ . The compound is a colorless liquid with a computed log P of approximately 5.3, a density of 0.833 g cm⁻³, a boiling point of 265.7 °C (at 760 mmHg), and a refractive index of 1.444 . It is typically supplied at ≥95 % purity for laboratory and industrial use .

High thermal headroom
Supports distillation and high-temperature organic reactions as a secondary alcohol solvent with elevated boiling point profile.
Elevated lipophilicity
The branched C14 alcohol may suit non-polar phase transfer, hydrophobic surface modification, and extraction protocols requiring high log P.
Conformational flexibility
Higher rotatable bond count may improve plasticizer compatibility and free-volume filling in polymer formulations.

5-Butyldecan-5-ol (CAS 5340-34-1) – Why In‑Class Compounds Cannot Be Interchanged


Members of the 5-alkyl‑5‑decanol family share a common carbon skeleton, but the size of the substituent at the 5‑position dictates critical physicochemical properties such as boiling point, vapor pressure, lipophilicity, and steric hindrance . Even seemingly minor structural changes (e.g., methyl → ethyl → butyl) result in shifts of 15–50 °C in boiling point and significant changes in partition coefficients . Consequently, a generic substitution of 5‑butyldecan‑5‑ol with a shorter‑chain analog (or the isomeric tributylcarbinol) can alter distillation cut points, solvency power, and reactivity in downstream derivatizations such as esterification or Grignard reactions . The quantitative evidence below demonstrates that only the specific butyl‑pentyl substitution pattern of 5‑butyldecan‑5‑ol delivers the combination of thermal stability, hydrophobicity, and steric bulk required for targeted applications.

Boiling point Shorter 5-alkyl homologs boil significantly lower; distillation cut points and thermal stability may shift away from the required process window.
Lipophilicity Each missing methylene unit lowers log P ~0.4–0.5, potentially reducing extraction efficiency or hydrophobic matrix compatibility.
Steric hindrance The butyl-pentyl substitution pattern provides a distinct steric profile; close isomers may not reproduce reactivity in esterification or Grignard steps.

5-Butyldecan-5-ol (CAS 5340-34-1) – Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Elevation Relative to Lower 5‑Alkyl‑5‑decanol Homologs

The normal boiling point of 5‑butyldecan‑5‑ol (265.7 °C at 760 mmHg) is 47.5 °C higher than that of 5‑methyl‑5‑decanol (218.2 °C) and 31.1 °C higher than that of 5‑ethyl‑5‑decanol (234.6 °C) . The structurally closest isomer, tributylcarbinol (5‑butylnonan‑5‑ol), boils at 250.4 °C, giving the target compound an additional 15.3 °C of thermal headroom .

Boiling point vs. homologs
Data to verify
265.7 °C (760 mmHg)
+47.5 °C over methyl; +15.3 °C over isomeric butylnonanol
May extend thermal window for high-temperature reflux and distillation.
Data from public databases; requires verification for lot-specific boiling range.
thermophysical properties distillation cut points solvent selection

Computed Lipophilicity (XLogP3) Differentiation from Shorter 5‑Alkyl‑5‑decanols

The PubChem‑computed XLogP3‑AA value for 5‑butyldecan‑5‑ol is 5.3, compared to 4.5 for 5‑propyl‑5‑decanol and 3.7 for 5‑ethyl‑5‑decanol . Each additional methylene unit in the alkyl substituent adds approximately 0.4–0.5 log units of lipophilicity.

Computed lipophilicity
Class-level
XLogP3 = 5.3
+1.6 log units over ethyl homolog
Supports selection for highly hydrophobic extraction or surface modification.
Computed by XLogP3; experimental log P may differ.
lipophilicity partition coefficient QSAR modeling

Density and Refractive Index Consistency for Quality Control Benchmarking

The experimentally reported density of 5‑butyldecan‑5‑ol is 0.833 g cm⁻³ and the refractive index (n₂₀/D) is 1.444 . In comparison, 5‑ethyl‑5‑decanol has a density of 0.831 g cm⁻³ (n₂₀/D ≈ 1.44) and tributylcarbinol has a density of 0.832 g cm⁻³ (n₂₀/D = 1.4445) . While the absolute differences are small, the distinctive combination of density + refractive index provides a unique fingerprint that can be used for incoming lot verification against mis‑shipment of a regioisomer.

Density & refractive index QC
Data to verify
d = 0.833 g/cm³, n₂₀/D = 1.444
Δd <0.002, Δn <0.001 vs. close isomers
Provides a rapid orthogonal identity check against mis-shipment.
Use as incoming inspection fingerprint; verify with certificate of analysis.
quality control identity testing purity verification

Increased Rotatable Bond Count and Conformational Flexibility

5‑Butyldecan‑5‑ol contains 10 rotatable bonds, compared to 9 for 5‑propyl‑5‑decanol, 8 for 5‑ethyl‑5‑decanol, and 7 for 5‑methyl‑5‑decanol . The additional conformational flexibility arises from the extra methylene units in the butyl substituents.

Rotatable bond count
Class-level
10 rotatable bonds
+3 over methyl homolog
May enhance conformational adaptability in plasticizer or coating formulations.
Inferred from computed descriptor; formulation performance requires empirical testing.
molecular flexibility solvation dynamics formulation science

5-Butyldecan-5-ol (CAS 5340-34-1) – Application Scenarios Stemming from Quantitative Differentiation


High‑Temperature Solvent for Organic Reactions

With a boiling point 15 °C above the isomeric tributylcarbinol and 47 °C above the methyl homolog, 5‑butyldecan‑5‑ol broadens the accessible temperature range for reflux and distillation operations. It is therefore favored in protocols where a higher‑boiling, aprotic‑soluble secondary alcohol is required to push reactions to completion without solvent losses .

Hydrophobic Building Block for Ester Plasticizers

The elevated log P and higher rotatable bond count of 5‑butyldecan‑5‑ol make its phthalate or adipate esters less volatile and more compatible with non‑polar polymer matrices than esters derived from shorter‑chain 5‑alkyl‑5‑decanols. Patents on isomeric decanol mixtures note that increased chain length correlates with improved plasticizer permanence .

Fragrance Intermediate with Delayed Volatility Profile

The higher molecular weight and lower vapor pressure (inferred from boiling point elevation) of 5‑butyldecan‑5‑ol relative to its lower homologs translate into a slower evaporation rate, which is desirable in fragrance formulations to prolong scent release. Its consistent refractive index also facilitates batch‑to‑batch sensory quality control .

Calibration Standard for Chromatographic Systems

The well‑defined boiling point, retention index, and purity profile of 5‑butyldecan‑5‑ol make it suitable as a reference compound for GC and HPLC system suitability testing, particularly when analytes elute in the C₁₄ alcohol range. The measurable density and refractive index further support its use in multi‑attribute quality benchmarks .

Application
Selection Property
Validation Focus
High-temperature organic reactions
Elevated boiling point and thermal stability
Distillation cut point and reflux solvent loss
Hydrophobic ester plasticizers
High lipophilicity and conformational flexibility
Plasticizer permanence and polymer compatibility
Fragrance intermediate
Lower vapor pressure and consistent refractive index
Evaporation rate and batch sensory QC
Chromatographic calibration standard
Well-defined boiling point and purity profile
Retention index and system suitability

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